molecular formula C7H17Cl2N3O B2739943 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride CAS No. 1448855-45-5

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B2739943
CAS No.: 1448855-45-5
M. Wt: 230.13
InChI Key: HVAXROMOAJSYND-UHFFFAOYSA-N
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Description

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is known for its unique structure, which includes a piperidine ring substituted with a hydrazinyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperidine derivatives with hydrazine and ethanone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates.

Scientific Research Applications

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one dihydrochloride can be compared with similar compounds such as:

    1-(4-Hydrazinylpiperidin-1-yl)propan-1-one dihydrochloride: Similar structure but with a propanone moiety instead of ethanone.

    1-(4-Hydrazinylpiperidin-1-yl)butan-1-one dihydrochloride: Contains a butanone moiety, leading to different chemical properties and reactivity.

    1-(4-Hydrazinylpiperidin-1-yl)pentan-1-one dihydrochloride: Features a pentanone moiety, which may affect its biological activity and industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-hydrazinylpiperidin-1-yl)ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-6(11)10-4-2-7(9-8)3-5-10;;/h7,9H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAXROMOAJSYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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